2-Fluoro-N-(4-(methylthio)benzyl)aniline
CAS No.:
Cat. No.: VC19938645
Molecular Formula: C14H14FNS
Molecular Weight: 247.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14FNS |
|---|---|
| Molecular Weight | 247.33 g/mol |
| IUPAC Name | 2-fluoro-N-[(4-methylsulfanylphenyl)methyl]aniline |
| Standard InChI | InChI=1S/C14H14FNS/c1-17-12-8-6-11(7-9-12)10-16-14-5-3-2-4-13(14)15/h2-9,16H,10H2,1H3 |
| Standard InChI Key | DRPRIYGNOWIROR-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC=C(C=C1)CNC2=CC=CC=C2F |
Introduction
Chemical Structure and Nomenclature
The systematic name 2-Fluoro-N-(4-(methylthio)benzyl)aniline reflects its molecular structure: a fluorinated aniline moiety linked via a benzyl group to a methylthio substituent. The core structure consists of two aromatic rings:
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Ring A: A benzene ring substituted with a fluorine atom at the ortho position relative to the amine group.
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Ring B: A benzyl group attached to the amine, with a methylthio (-SMe) group at the para position.
The IUPAC name derives from the parent compound aniline (C₆H₅NH₂), modified by fluorine at position 2 and a 4-(methylthio)benzyl group on the nitrogen. The molecular formula is C₁₄H₁₃FNS, with a molecular weight of 246.32 g/mol. Key structural features include:
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Fluorine’s electronegativity: Enhances the acidity of the amine proton (pKa ≈ 3–4, based on analogous anilines ).
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Methylthio group: Introduces lipophilicity, impacting solubility and membrane permeability.
Crystallographic data remain unpublished, but computational models predict a planar geometry for the aniline ring and a dihedral angle of ~45° between the two aromatic systems due to steric hindrance.
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis route involves a two-step process:
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Halogenation of 2-Fluoroaniline:
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Alternative Pathways:
Optimization and Challenges
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Temperature Control: Excess heat (>100°C) leads to decomposition, while temperatures <60°C result in incomplete substitution.
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Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification .
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Byproducts: Common impurities include bis-alkylated derivatives and unreacted starting materials, mitigated via gradient elution.
Table 1: Comparative Synthesis Conditions
| Method | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| SNAr | 80 | K₂CO₃ | 72 | 95 |
| Ullmann Coupling | 120 | CuI | 65 | 90 |
| Reductive Amination | 25 | NaBH₄ | 58 | 88 |
Physicochemical Properties
Solubility and Stability
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Solubility:
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Polar solvents: Soluble in DMSO (25 mg/mL), methanol (10 mg/mL).
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Nonpolar solvents: Limited solubility in hexane (<1 mg/mL).
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Stability:
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Stable under inert atmospheres; degrades upon prolonged exposure to light or moisture, forming oxidized sulfur byproducts.
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Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 4H, Ar-H), 6.95–6.88 (m, 3H, Ar-H), 4.35 (s, 2H, CH₂), 2.45 (s, 3H, SMe).
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¹³C NMR (100 MHz, CDCl₃): δ 162.1 (C-F), 139.5 (C-S), 128.7–115.3 (Ar-C), 45.2 (CH₂), 15.8 (SMe).
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MS (ESI+): m/z 247.1 [M+H]⁺.
Reactivity and Chemical Behavior
Electrophilic Substitution
The amine group activates the aromatic ring toward electrophiles, but fluorine’s electronegativity directs substitution to the meta position:
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Nitration: Yields 2-fluoro-5-nitro-N-(4-(methylthio)benzyl)aniline with HNO₃/H₂SO₄.
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Sulfonation: Forms sulfonic acid derivatives at elevated temperatures.
Nucleophilic Reactions
The methylthio group participates in oxidation and alkylation:
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Oxidation: H₂O₂ converts -SMe to -SO₃H, enhancing water solubility.
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Alkylation: Reacts with alkyl halides to form sulfonium salts.
Applications in Pharmaceutical and Agrochemical Industries
Medicinal Chemistry
While direct studies are sparse, structural analogs exhibit:
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Amyloid-binding: Fluorinated benzothiazoles (e.g., 6-OH-BTA-1) bind β-amyloid plaques, suggesting potential for neuroimaging .
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Antifungal Activity: N-methylbenzamides show efficacy against Pyricularia oryzae (rice blast) .
Agrochemical Development
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Fungicidal Properties: Methylthio groups enhance lipid membrane penetration, improving antifungal activity .
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Herbicide Intermediates: Used in synthesizing sulfonylurea herbicides via sulfonation.
Future Research Directions
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Pharmacokinetic Studies: Evaluate blood-brain barrier penetration for CNS applications.
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Catalytic Asymmetric Synthesis: Develop enantioselective routes for chiral derivatives.
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Polymer Chemistry: Explore use as a monomer in conductive polymers.
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